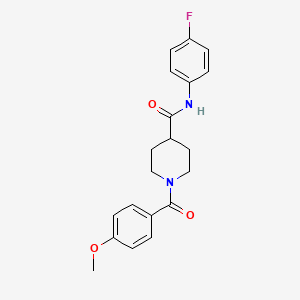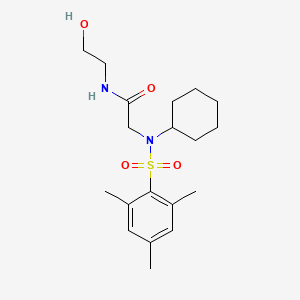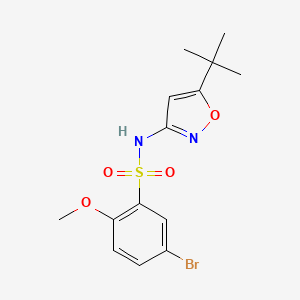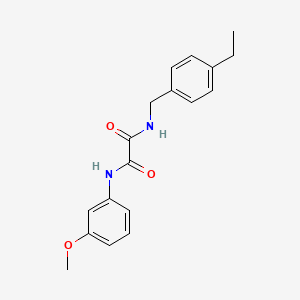
N-(4-fluorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide, also known as MPFC, is a chemical compound that has gained significant attention in the scientific research community. It belongs to the class of piperidinecarboxamide derivatives and has been studied extensively due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-(4-fluorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters such as dopamine, serotonin, and glutamate. N-(4-fluorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in learning and memory. In addition, N-(4-fluorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. N-(4-fluorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in neuroinflammation. In addition, N-(4-fluorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect the neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-fluorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide in lab experiments include its high potency, selectivity, and low toxicity. N-(4-fluorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been found to exhibit potent neuroprotective and anti-inflammatory properties at low concentrations. In addition, N-(4-fluorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been found to be selective in its action, which means it does not affect other neurotransmitters or enzymes. The limitations of using N-(4-fluorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide in lab experiments include its low solubility and stability. N-(4-fluorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide is highly insoluble in water, which makes it difficult to administer in vivo. In addition, N-(4-fluorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide is unstable under acidic conditions, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-fluorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide. One direction is to investigate its potential use as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as an analgesic and anti-cancer agent. Further studies are also needed to elucidate the exact mechanism of action of N-(4-fluorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide and its effects on other neurotransmitters and enzymes. In addition, studies are needed to improve the solubility and stability of N-(4-fluorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide for its use in vivo.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide involves the reaction of 4-fluoroaniline with 4-methoxybenzoyl chloride in the presence of triethylamine to form 4-fluoro-N-(4-methoxybenzoyl)aniline. This intermediate is then reacted with piperidine-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form N-(4-fluorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide. The overall yield of this synthesis method is around 40%.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to exhibit neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of neurodegenerative disorders. In addition, N-(4-fluorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has also been studied for its potential use as an analgesic and anti-cancer agent.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-18-8-2-15(3-9-18)20(25)23-12-10-14(11-13-23)19(24)22-17-6-4-16(21)5-7-17/h2-9,14H,10-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJQYVDFAFWZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B5178069.png)

![5-(4-methoxyphenyl)-3-{[5-(3-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B5178080.png)


![N~1~-(2-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5178098.png)

![ethyl 3-(2-chloro-4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5178111.png)
![11-(4-fluorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5178121.png)

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-fluorobenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5178146.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]propanamide](/img/structure/B5178151.png)

